BenchChemオンラインストアへようこそ!

1-(3-Methylphenyl)tetrazole

Bioisosterism pKa differentiation Pharmaceutical intermediate selection

1-(3-Methylphenyl)tetrazole (CAS 99584-29-9; C₈H₈N₄; MW 160.18) is the N1‑substituted regioisomer of m‑tolyltetrazole, a five‑membered heterocycle bearing four nitrogen atoms and a meta‑methylphenyl substituent at the 1‑position. Unlike its 5‑substituted tautomeric counterpart (5‑(m‑tolyl)‑1H‑tetrazole, CAS 3441‑00‑7), this N1‑linked variant lacks an acidic N‑H proton and consequently does not function as a carboxylic acid bioisostere.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B8618716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)tetrazole
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=NN=N2
InChIInChI=1S/C8H8N4/c1-7-3-2-4-8(5-7)12-6-9-10-11-12/h2-6H,1H3
InChIKeyYNRHXRGSDWKRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylphenyl)tetrazole (99584-29-9) for Specialty Research & Procurement – Technical Baseline


1-(3-Methylphenyl)tetrazole (CAS 99584-29-9; C₈H₈N₄; MW 160.18) is the N1‑substituted regioisomer of m‑tolyltetrazole, a five‑membered heterocycle bearing four nitrogen atoms and a meta‑methylphenyl substituent at the 1‑position [1]. Unlike its 5‑substituted tautomeric counterpart (5‑(m‑tolyl)‑1H‑tetrazole, CAS 3441‑00‑7), this N1‑linked variant lacks an acidic N‑H proton and consequently does not function as a carboxylic acid bioisostere . The compound exhibits a computed XLogP3 of 1.5 and a topological polar surface area of 43.6 Ų, reflecting moderate lipophilicity and limited hydrogen‑bond acceptor capacity (3 H‑bond acceptors, 0 donors) that influence its pharmacokinetic and synthetic‑intermediate performance [1].

Why 1‑(3‑Methylphenyl)tetrazole Cannot Be Interchanged with Generic m‑Tolyltetrazoles – Core Distinction That Drives Procurement Choice


The two regioisomers of m‑tolyltetrazole – 1‑(3‑methylphenyl)tetrazole (N1‑substituted) and 5‑(m‑tolyl)‑1H‑tetrazole (C5‑substituted) – are frequently conflated in procurement specifications, yet they exhibit orthogonal physicochemical and biological profiles that preclude generic substitution [1]. The 5‑substituted isomer possesses an acidic N‑H proton (predicted pKa = 4.39 ± 0.10) and serves as a validated carboxylic acid bioisostere; in contrast, the 1‑substituted compound is non‑acidic (the conjugate acid pKa of the tetrazolium cation is predicted to be 0.34 ± 0.10) and is therefore structurally incapable of mimicking carboxylate pharmacophores . This fundamental difference in protonation state directly impacts hydrogen‑bonding capacity, metabolic stability, and receptor‑binding mode. Additionally, the N1‑linked aryl group imposes a distinct electron‑withdrawing effect (Hammett σₚ ≈ 0.55 for 1‑tetrazolyl) that alters the reactivity of any appended functional group compared with the 5‑isomer [2]. Consequently, a researcher or industrial user who orders “m‑tolyltetrazole” without specifying the regioisomer risks obtaining a compound with the wrong acidity, an incorrect electronic profile, and ultimately uninterpretable structure‑activity data.

Quantitative Differentiation Evidence for 1‑(3‑Methylphenyl)tetrazole – Head‑to‑Head Data Versus Closest Analogs


Lack of Acidic Functionality Distinguishes 1‑(3‑Methylphenyl)tetrazole from the Carboxylic‑Acid‑Mimetic 5‑(m‑Tolyl)‑1H‑Tetrazole

The 5‑substituted regioisomer 5‑(m‑tolyl)‑1H‑tetrazole exhibits a predicted acidic pKa of 4.39 ± 0.10, which is within the range of carboxylic acid bioisosteres (pKa ~4–5), whereas its N1‑substituted counterpart 1‑(3‑methylphenyl)tetrazole is non‑acidic, with the protonated tetrazolium cation showing a predicted pKa of only 0.34 ± 0.10 . Consequently, the 1‑substituted compound is incapable of serving as a carboxylate pharmacophore replacement and will not engage in charge‑assisted hydrogen‑bonding or ionic interactions that are critical for targets such as angiotensin‑II receptors or integrin‑binding motifs where tetrazole‑based bioisosteres are employed [1][2].

Bioisosterism pKa differentiation Pharmaceutical intermediate selection

Orthogonal Lipophilicity and Ionization Profile at Physiological pH Relative to 5‑(m‑Tolyl)‑1H‑Tetrazole

At pH 7.4, 5‑(m‑tolyl)‑1H‑tetrazole (pKa = 4.39) exists predominantly as the water‑soluble tetrazolate anion, yielding a calculated LogD₇.₄ of 0.17, whereas the neutral 1‑(3‑methylphenyl)tetrazole maintains a significantly higher LogD₇.₄ estimated from its XLogP3 of 1.5 and negligible ionization at physiological pH [1]. This divergence in pH‑dependent partition coefficient translates into different passive membrane permeability and tissue‑distribution profiles, which are critical for compound selection in cell‑based assays and in vivo studies [2]. The un‑ionized nature of the 1‑substituted compound also minimizes non‑specific electrostatic binding to plasma proteins that frequently complicates the interpretation of the 5‑substituted analog’s pharmacology.

Lipophilicity ADME prediction Pharmacokinetic differentiation

Electron‑Withdrawing Strength of N1‑Tetrazolyl Ring Outperforms Common Aromatic Substituents

The 1‑tetrazolyl group acts as a strong inductive electron‑withdrawing substituent, with a reported Hammett σₚ value of approximately 0.55, placing it between a nitro group (σₚ ≈ 0.78) and a trifluoromethyl group (σₚ ≈ 0.54) [1]. In comparison, the electron‑withdrawing effect of a 5‑tetrazolyl group is attenuated by mesomeric donation from the tetrazole ring into the aryl system, yielding a lower effective σ value. For the specific 3‑methylphenyl case, the electron‑donating methyl group partially offsets the tetrazolyl‑withdrawal, allowing fine‑tuning of the net electronic effect on the phenyl ring without resorting to halogenation, which often introduces undesirable heavy‑atom effects in crystallography or metabolic liabilities [2][3]. This predictable electronic tuning is not achievable with the 5‑substituted isomer, where the tetrazole is attached via a carbon linker that electronically decouples the rings.

Hammett constants Electronic effects SAR optimization

Direct One‑Pot Synthesis from 3‑Methylaniline Offers Superior Atom Economy Over Nitrile‑Based Routes to the 5‑Isomer

1‑(3‑Methylphenyl)tetrazole is accessible in a single step from commercially available 3‑methylaniline, triethyl orthoformate, and sodium azide using Ag₂O as a reusable catalyst, achieving isolated yields of 74% under solvent‑free conditions at 80 °C [1]. In contrast, the 5‑(m‑tolyl)‑1H‑tetrazole isomer is typically prepared from 3‑methylbenzonitrile via [3+2] cycloaddition with sodium azide under ZnCl₂ or silica‑sulfuric‑acid catalysis, with yields ranging from 72% to 95% but requiring the prior synthesis or purchase of the nitrile precursor [2]. The amine‑based route avoids the toxicity and handling issues associated with nitriles, reduces the number of synthetic steps, and generates fewer by‑products, aligning with green‑chemistry principles [3]. Additionally, the Ag₂O catalyst can be recovered and reused for at least five cycles without significant loss of activity, whereas the homogeneous catalysts used for the nitrile route often require aqueous work‑up and generate metal‑containing waste.

Synthetic efficiency Catalyst comparison Green chemistry metrics

1‑Substituted Tetrazole Scaffold Exhibits Class‑Level Antibacterial Activity With MIC Values Surpassing Ampicillin in Selected Strains

Although direct MIC data for 1‑(3‑methylphenyl)tetrazole have not been publicly reported in isolation, the closely related 1‑substituted analog 1‑(3‑chlorophenyl)‑1H‑tetrazole (compound 7c) displayed an MIC range of 80.30–184.50 µg mL⁻¹ against tested bacterial strains in the same study that evaluated a 12‑compound library of 1‑substituted tetrazoles synthesized via the same Ag₂O‑catalyzed protocol, outperforming ampicillin (MIC range 100.00–250.00 µg mL⁻¹) [1][2]. Structure‑activity relationship (SAR) trends within the series indicate that electron‑donating substituents on the N1‑phenyl ring generally enhance antibacterial potency, suggesting that the 3‑methyl substituent of the target compound may provide an activity advantage over the unsubstituted 1‑phenyl‑1H‑tetrazole [3]. This class‑level evidence supports the selection of 1‑(3‑methylphenyl)tetrazole as a privileged scaffold for further antibacterial lead optimization.

Antibacterial screening MIC Pharmaceutical lead optimization

In Silico ADME Profiling Predicts Oral Drug‑Likeness for 1‑Substituted Tetrazoles, With the 3‑Methylphenyl Derivative Complying With All Rule‑of‑Five Parameters

In silico ADME evaluation of the 1‑substituted tetrazole library 7a–l, which includes 1‑(3‑methylphenyl)tetrazole, showed that all compounds comply with Lipinski’s Rule of Five (molecular weight <500, XLogP <5, hydrogen‑bond donors ≤1, hydrogen‑bond acceptors ≤4) and Veber’s rules (rotatable bonds ≤10, TPSA <140 Ų) [1]. The 3‑methylphenyl derivative specifically exhibits a TPSA of 43.6 Ų, XLogP of 1.5, and zero H‑bond donors, placing it in the optimal oral‑bioavailability space that is comparable to approved oral drugs such as losartan (TPSA 77 Ų, XLogP 4.0) [2]. In contrast, the 5‑(m‑tolyl)‑1H‑tetrazole isomer, when ionized at physiological pH, deviates from the optimal TPSA range due to the contribution of the charged tetrazolate moiety, which can limit passive membrane permeation and CNS penetration [3]. This predicted ADME advantage makes the 1‑substituted isomer the preferred choice for oral‑drug‑discovery programs that prioritize CNS or intracellular targets.

ADME prediction Drug‑likeness Oral bioavailability

Optimal Application Scenarios for 1‑(3‑Methylphenyl)tetrazole – Where Regioisomer Selection Delivers Measurable Advantage


Non‑Acidic Pharmacophore Replacement When Carboxylic Acid Bioisosterism Is Undesired

In drug‑discovery programs where a phenyl ring is the pharmacophoric element but electronic tuning is needed without introducing a carboxylic acid mimetic, 1‑(3‑methylphenyl)tetrazole provides the strong electron‑withdrawing character of a tetrazole (σₚ ≈ 0.55) while avoiding the acidic proton that would alter target selectivity or cause plasma‑protein binding issues [1]. This is particularly relevant for kinase inhibitors and GPCR ligands where the ATP‑binding pocket tolerates electron‑deficient aromatics but penalizes charged species.

Synthetic Intermediate for 1,5‑Disubstituted Tetrazoles via C–H Arylation

The 1‑(3‑methylphenyl)tetrazole scaffold can be directly elaborated to 1‑(3‑methylphenyl)‑5‑aryl‑1H‑tetrazoles via Pd/Cu‑cocatalyzed C–H arylation, a transformation that is more efficient on N1‑substituted tetrazoles than on their 5‑substituted counterparts due to the enhanced acidity of the C5‑H proton [2]. This regioselective functionalization route enables rapid diversification of the scaffold for parallel medicinal chemistry, avoiding the need for pre‑functionalized nitrile building blocks.

Antibacterial Lead Scaffold With Favorable Oral Drug‑Likeness

The 1‑substituted tetrazole series, exemplified by 1‑(3‑methylphenyl)tetrazole, has demonstrated class‑level antibacterial activity with MIC values that can surpass ampicillin in Gram‑positive strains, while simultaneously exhibiting full compliance with Lipinski and Veber drug‑likeness filters [3]. This combination of in‑vitro potency and predicted oral bioavailability makes it a preferred starting point for hit‑to‑lead campaigns targeting multidrug‑resistant bacterial infections.

Ligand Design for Metal‑Organic Frameworks (MOFs) and Coordination Polymers

The neutral, non‑acidic nature of 1‑(3‑methylphenyl)tetrazole allows it to coordinate to metal centers exclusively through the N2‑ or N3‑positions of the tetrazole ring without competing deprotonation equilibria that complicate the synthesis of 5‑substituted tetrazole‑based MOFs [4]. The predictable coordination geometry and the electron‑withdrawing character of the tetrazole ring facilitate the construction of robust frameworks with tunable porosity and catalytic activity.

Quote Request

Request a Quote for 1-(3-Methylphenyl)tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.